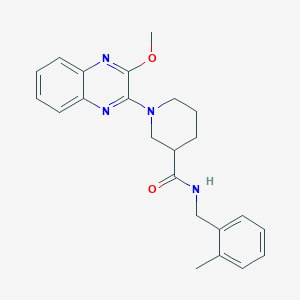![molecular formula C25H27N3O4 B11309123 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309123.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Molecular Formula: CHNO
Molecular Weight: 409.46 g/mol
The compound combines an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a benzodioxin moiety (a fused six-membered ring system with two oxygen atoms). Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Alkylation of Phenolic Hydroxyl Group:
Azidation of Carboxylic Acid:
Curtius Rearrangement:
Hydrolysis and Salification:
- Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity.
Chemical Reactions Analysis
Reactivity: The compound may undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic routes.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its potential as a drug candidate (anticancer, antimicrobial, etc.).
Industry: Evaluate its use in materials science (e.g., polymers, sensors).
Mechanism of Action
Targets: Likely interacts with specific proteins or enzymes.
Pathways: Modulates cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related structures (e.g., other benzodioxins, oxazoles).
Remember, this compound’s complexity invites further exploration.
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c29-25(26-17-21(18-7-3-1-4-8-18)28-11-5-2-6-12-28)20-16-23(32-27-20)19-9-10-22-24(15-19)31-14-13-30-22/h1,3-4,7-10,15-16,21H,2,5-6,11-14,17H2,(H,26,29) |
InChI Key |
FFLCDOIEVGXXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide](/img/structure/B11309040.png)
![N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11309042.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309048.png)
![7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309050.png)
![N-benzyl-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309071.png)

![5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11309086.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309087.png)
![3-Methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309088.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11309089.png)
![(3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B11309093.png)
![N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11309096.png)
![2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11309099.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11309104.png)
